4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide
Description
4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide (hereafter referred to as the target compound) is a pyrazole-benzamide hybrid with notable antifungal properties. Synthesized via coupling reactions involving intermediates such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives, this compound exhibits potent activity against fungal pathogens like Sclerotinia sclerotiorum (EC~50~ = 11.21 mg/L) and Alternaria alternata (EC~50~ = 16.70 mg/L), outperforming the commercial fungicide fluxapyroxad against Valsa mali (EC~50~ = 11.67 mg/L vs. 16.49 mg/L) . Molecular docking studies suggest its mechanism involves hydrogen bonding with TYR 58 and π-π interactions with ARG 43 of succinate dehydrogenase (SDH), a key target in antifungal drug development .
Properties
CAS No. |
223499-92-1 |
|---|---|
Molecular Formula |
C18H13ClF3N3O |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C18H13ClF3N3O/c1-25-15(10-16(24-25)18(20,21)22)11-4-8-14(9-5-11)23-17(26)12-2-6-13(19)7-3-12/h2-10H,1H3,(H,23,26) |
InChI Key |
MHTVLROAYIYNCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide is a compound with a complex structure that has garnered interest in medicinal chemistry. Its unique molecular features, including a chloro group, a trifluoromethyl group, and a pyrazole moiety, suggest potential biological activities that merit investigation. This article will detail the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of 4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide is C16H15ClF3N2, with a molecular weight of approximately 393.8 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and metabolic stability, which can influence the efficacy of the compound as a therapeutic agent.
Interaction Studies
Interaction studies are crucial for understanding how 4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide binds to various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking studies can elucidate its interaction mechanisms with enzymes or receptors. These studies help to clarify how structural modifications impact biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to 4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide:
- Antitumor Activity : Research indicates that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives tested against MCF7 and NCI-H460 cell lines showed IC50 values ranging from 0.95 nM to 42.30 µM .
- Inhibition of Kinases : Some pyrazole compounds have been identified as potent inhibitors of Aurora-A kinase, with IC50 values as low as 0.067 µM. This suggests that similar compounds may also exhibit kinase inhibition properties .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Group : The CF~3~ group in the target compound and compound 23 enhances metabolic stability and hydrophobic interactions, critical for target binding .
- Chlorine Position : The 4-Cl substitution on the benzamide ring is shared with tebufenpyrad but differs from 3a (CN group), influencing electron-withdrawing effects and steric bulk .
- Heterocyclic Cores : Replacing pyrazole with oxadiazole (compound 23) or triazole (compound 10g) alters solubility and target specificity .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point (undisclosed) can be inferred from analogs: 3a (133–135°C) and 3d (181–183°C), where electron-withdrawing groups (e.g., F in 3d) increase rigidity .
- Spectral Data : IR peaks for the target’s amide C=O (~1656 cm⁻¹) align with compound 23’s 1636 cm⁻¹, while 3b’s nitrile (2230 cm⁻¹) distinguishes it .
Q & A
Basic: What are the optimized synthetic routes for 4-Chloro-N-{4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine or pyrazole core. Key steps include:
- Chlorination and trifluoromethylation of the pyridine/pyrazole ring under controlled conditions (e.g., using Cl₂ gas or POCl₃ for chlorination and CF₃Cu for trifluoromethylation) .
- Amide coupling between the chlorobenzoyl chloride and the pyrazole-containing aniline derivative, often mediated by coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) .
- Purification via column chromatography (silica gel, gradient elution with cyclohexane/acetone) or recrystallization to achieve >95% purity .
Critical Parameters: Temperature control (<0°C for exothermic steps), inert atmosphere (N₂/Ar), and monitoring by TLC/HPLC to minimize by-products.
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR (¹H/¹³C) : Assign peaks to confirm the presence of the chloro, trifluoromethyl, and amide groups. For example, the amide proton appears as a singlet at ~10 ppm in DMSO-d₆ .
- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths/angles, confirming the planar amide linkage and steric effects of the trifluoromethyl group .
- Mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ at m/z 467.05 for C₂₀H₁₃Cl₂F₃N₂O) .
Advanced: How can researchers elucidate the mechanism of action against bacterial targets like acps-pptase enzymes?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using purified acps-pptase in a radiometric assay with [³²P]-labeled substrates. Compare inhibition kinetics (competitive vs. non-competitive) .
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s chloro/trifluoromethyl groups and the enzyme’s active site (e.g., hydrophobic pockets or catalytic residues) .
- Resistance studies : Generate bacterial mutants (via serial passage) to identify mutations in acps-pptase that reduce compound efficacy, highlighting target engagement .
Advanced: How should conflicting bioactivity data from different studies be resolved?
Methodological Answer:
Conflicts often arise from variations in assay conditions or impurity profiles. To resolve:
- Standardize assays : Use identical enzyme sources (e.g., recombinant human vs. bacterial acps-pptase) and buffer conditions (pH 7.4, 25°C) .
- Re-synthesize and re-test : Eliminate batch-to-batch variability by repeating synthesis/purification steps and confirming purity via HPLC .
- Computational validation : Apply QSAR models to predict activity trends across derivatives and correlate with experimental IC₅₀ values .
Advanced: What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to predict dipole moments and solubility (logP) .
- MD simulations : Simulate membrane permeability (e.g., using CHARMM-GUI for lipid bilayer models) to assess passive diffusion .
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and plasma protein binding (e.g., >90% binding due to hydrophobic groups) .
Basic: What are the key considerations for designing biological activity assays?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with structural homology to known targets of similar compounds (e.g., COX-2 or factor Xa) .
- Concentration range : Test 0.1–100 µM to capture full dose-response curves. Include positive controls (e.g., fluazuron for pesticidal activity) .
- Cell-based vs. cell-free : Use cell-free systems (e.g., purified enzymes) to isolate direct effects and cell lines (e.g., HEK293) to evaluate membrane permeability .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Core modifications : Synthesize derivatives with substituents at the chloro (e.g., Br, F) or trifluoromethyl (e.g., CF₂H) positions to assess steric/electronic effects .
- Bioisosteric replacement : Replace the pyrazole ring with triazole or imidazole and compare IC₅₀ values .
- 3D-QSAR : Align derivatives in a CoMFA model using steric/electrostatic fields to identify pharmacophores .
Basic: How can researchers ensure compound stability during storage and experiments?
Methodological Answer:
- Storage conditions : Store at –20°C in amber vials under argon to prevent hydrolysis/oxidation of the amide bond .
- Stability assays : Monitor degradation via HPLC over 72 hours in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
